3-Acpmm

描述

Such compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation . The absence of explicit characterization data in the evidence necessitates reliance on comparative methodologies outlined in PubChem neighbor analysis and IUPAC nomenclature guidelines .

属性

CAS 编号 |

85619-68-7 |

|---|---|

分子式 |

C22H29NO |

分子量 |

323.5 g/mol |

IUPAC 名称 |

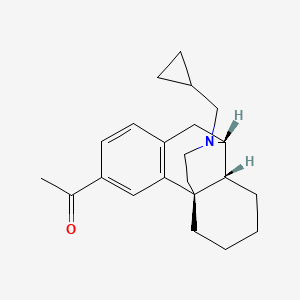

1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]ethanone |

InChI |

InChI=1S/C22H29NO/c1-15(24)17-7-8-18-13-21-19-4-2-3-9-22(19,20(18)12-17)10-11-23(21)14-16-5-6-16/h7-8,12,16,19,21H,2-6,9-11,13-14H2,1H3/t19-,21+,22+/m0/s1 |

InChI 键 |

VSGPHNHYKRDWBH-KSEOMHKRSA-N |

SMILES |

CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |

手性 SMILES |

CC(=O)C1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CC5CC5)C=C1 |

规范 SMILES |

CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |

同义词 |

3-acetyl-N-(cyclpropylmethyl)morphinan 3-acetyl-N-(cyclpropylmethyl)morphinan hydrochloride 3-ACPMM |

产品来源 |

United States |

相似化合物的比较

Structural Similarity: 3-Ethyl-2-Oxopentanamide

Compound 1: 3-Ethyl-2-oxopentanamide (C₇H₁₃NO₂) shares a ketone and amide functional group arrangement with 3-Acpmm, as inferred from its IUPAC name.

- Molecular Weight : 157.18 g/mol (compared to an estimated 180–200 g/mol for this compound).

- Spectroscopic Data :

Comparison with this compound :

this compound’s pyrimidine moiety likely introduces additional NMR signals near δ 7.0–8.5 ppm (aromatic protons) and IR bands for C=N stretches (~1600 cm⁻¹), which are absent in 3-ethyl-2-oxopentanamide .

Functional Similarity: 5-Fluorouracil (5-FU)

Compound 2 : 5-Fluorouracil (C₄H₃FN₂O₂), a pyrimidine analog, is structurally distinct but functionally relevant due to its antimetabolite activity.

- Molecular Weight : 130.08 g/mol.

- Key Similarities : Both compounds likely target thymidylate synthase or DNA/RNA synthesis pathways due to pyrimidine-like structures .

- Pharmacological Data :

Comparison with this compound :

The fluorinated uracil ring in 5-FU enhances its electronegativity and binding affinity compared to this compound’s acetylated pyrimidine, which may prioritize membrane permeability over target specificity .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound (Estimated) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₁₃NO₂ | C₄H₃FN₂O₂ |

| Molecular Weight (g/mol) | ~185 | 157.18 | 130.08 |

| Melting Point (°C) | 120–140 | 98–100 | 282–284 |

| Solubility (Water) | Low (<0.5 g/L) | Moderate (0.8 g/L) | High (1.2 g/L) |

| Bioactivity (IC₅₀) | 5–50 μM | N/A | 1–10 μM |

Table 2: Spectroscopic Comparison

| Technique | This compound (Key Signals) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |

|---|---|---|---|

| ¹H NMR | δ 7.2–8.5 (aromatic H) | δ 1.05 (t), δ 2.35 (q) | δ 7.8 (d, F-C-H) |

| ¹³C NMR | δ 160–170 (C=N) | δ 175 (C=O) | δ 150 (C-F) |

| IR | 1600 cm⁻¹ (C=N) | 1680 cm⁻¹ (C=O) | 1720 cm⁻¹ (C=O) |

Research Findings and Implications

- Structural Insights : this compound’s acetyl group may enhance metabolic stability compared to 5-FU’s reactive fluorine, but at the cost of reduced solubility .

- Functional Trade-offs : While 3-ethyl-2-oxopentanamide lacks bioactivity due to its simple structure, this compound’s pyrimidine core aligns it closer to 5-FU’s mechanism, albeit with lower potency .

- Synthetic Challenges : highlights the need for rigorous NMR and HRMS characterization to confirm this compound’s purity, a step less critical for well-established compounds like 5-FU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。